molecular formula C21H27NO9 B1337496 Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside CAS No. 13343-66-3

Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside

Cat. No.: B1337496
CAS No.: 13343-66-3
M. Wt: 437.4 g/mol
InChI Key: IDEBBPWXWFHKBU-PFAUGDHASA-N
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Description

Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside, also known as BADA, is a synthetic compound that has been used in a variety of scientific research applications. It is a sugar-like molecule that is composed of a benzyl group, an acetamido group, and a deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside group. BADA is a useful tool for researchers because of its unique properties and its ability to be used in a variety of applications.

Scientific Research Applications

Diagnostic Marker in Ovarian Cancer

A modified procedure was developed to determine serum enzyme activity using synthetic substrates, including a derivative of Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside, as receptors. This procedure was employed to test the diagnostic value of the enzyme activity for ovarian cancer. Although a significant increase in enzyme activity was observed in patients with active disease, the study recommended caution in evaluating the enzyme as a diagnostic marker due to the overlap of enzyme activity between patients and healthy controls (Madiyalakan et al., 1987).

Enzyme Composition in Seminal Plasma

The activity and isoenzyme composition of N-acetyl-β-D-hexosaminidase, using this compound as a fluorigenic substrate, were determined in seminal plasma of fertile and infertile men. The study found significant differences in isoenzyme composition between patients with secretory azoospermia and controls, although these differences were not deemed a useful marker for the condition (Tassi et al., 2006).

Biomarker in Diabetic Nephropathy

The urinary excretion of N-Acetyl-beta-D-glucosaminidase (NAG), measured using a derivative of this compound, was investigated in insulin-dependent diabetic patients. The study observed elevated urinary NAG activity, especially in patients with microalbuminuria or poor glycemic control, indicating its association with early diabetic nephropathy and poor long-term glycemic control (Watts et al., 1988).

GM2 Gangliosidosis Research

In studies of late onset GM2 gangliosidosis and Tay-Sachs disease, tissues were assayed using this compound. These studies aimed to understand the activity of hexosaminidase A and the genetic compounds of different subunit mutations, providing insights into the diagnosis and understanding of these conditions (Charrow et al., 1985) & (Shukry et al., 1993).

Cancer Research

The activity of N-acetyl hexosaminidase, involving this compound, was studied in cancer patients. The study found significantly greater enzyme activity in patients with solid malignant tumors, indicating the potential use of hexosaminidase isozymes as an ancillary diagnostic test for malignancy (Lo & Kritchevsky, 1978).

Mechanism of Action

Target of Action

It is known that this compound exhibits antibacterial and antiviral activities , suggesting that it likely interacts with proteins or enzymes that are critical to these pathogens.

Mode of Action

Given its antibacterial and antiviral properties , it is plausible that it interferes with essential biological processes in these organisms, such as replication or protein synthesis

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Considering its antibacterial and antiviral activities , it may disrupt pathways essential for the survival and proliferation of these pathogens.

Result of Action

Given its reported antibacterial and antiviral activities , it is likely that it leads to the inhibition of growth or the death of these pathogens.

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO9/c1-12(23)22-18-20(30-15(4)26)19(29-14(3)25)17(11-27-13(2)24)31-21(18)28-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3,(H,22,23)/t17-,18-,19-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEBBPWXWFHKBU-PFAUGDHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451099
Record name Benzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13343-66-3
Record name Benzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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